3-(Bromomethyl)-2,5-dichlorothiophene
CAS No.: 63826-68-6
Cat. No.: VC8418060
Molecular Formula: C5H3BrCl2S
Molecular Weight: 245.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63826-68-6 |
|---|---|
| Molecular Formula | C5H3BrCl2S |
| Molecular Weight | 245.95 g/mol |
| IUPAC Name | 3-(bromomethyl)-2,5-dichlorothiophene |
| Standard InChI | InChI=1S/C5H3BrCl2S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 |
| Standard InChI Key | ZBCJBLZAQDLWHT-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1CBr)Cl)Cl |
| Canonical SMILES | C1=C(SC(=C1CBr)Cl)Cl |
Introduction
Synthesis and Preparation
The synthesis of 3-(bromomethyl)-2,5-dichlorothiophene can be achieved through bromomethylation of 2,5-dichlorothiophene. A plausible route involves:
Step 1: Friedel-Crafts Alkylation
2,5-Dichlorothiophene undergoes alkylation at the third position using formaldehyde in the presence of a Lewis acid (e.g., AlCl₃), yielding 3-(hydroxymethyl)-2,5-dichlorothiophene.
Step 2: Bromination
The hydroxymethyl group is converted to bromomethyl via treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This step mirrors methodologies used in the synthesis of 3-(bromomethyl)furan-2,5-dione, where brominating agents efficiently replace hydroxyl groups .
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran
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Temperature: 0–25°C
Chemical Reactivity and Functional Transformations
The bromomethyl group in 3-(bromomethyl)-2,5-dichlorothiophene is highly reactive, enabling diverse transformations:
Nucleophilic Substitution
The –CH₂Br moiety undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) to form thioethers or amines. For example:
This reactivity is critical for synthesizing pharmacologically active derivatives .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, expanding applications in materials science .
Oxidation and Reduction
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Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using agents like m-CPBA.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a thiolane derivative.
Applications in Research and Industry
Pharmaceutical Intermediates
Bromomethylated thiophenes serve as precursors in anticancer and antimicrobial drug synthesis. The bromine atom’s leaving-group ability facilitates the construction of kinase inhibitors or protease modulators .
Materials Science
The compound’s electronic properties make it suitable for organic semiconductors or conductive polymers. Dichloro substitution enhances stability, while bromomethyl groups enable functionalization with electron-donating/withdrawing groups .
Agrochemicals
Derivatives of this compound are explored as herbicides or pesticides, leveraging thiophene’s bioactivity and halogen substituents’ lipophilicity.
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy:
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C–Br Stretch: ~550–600 cm⁻¹
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C–Cl Stretch: ~750–800 cm⁻¹
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): δ 4.5 (s, 2H, CH₂Br), δ 7.1 (s, 1H, thiophene H-4) .
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¹³C NMR: δ 30.5 (CH₂Br), δ 125–140 (thiophene carbons).
Physicochemical Data:
| Property | Value |
|---|---|
| Melting Point | ~45–50°C (estimated) |
| Boiling Point | ~220–230°C (estimated) |
| Solubility | Soluble in CH₂Cl₂, THF |
Future Directions and Research Gaps
Current research priorities include:
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